molecular formula C8H14OSi B3043986 5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL CAS No. 97514-97-1

5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL

Cat. No.: B3043986
CAS No.: 97514-97-1
M. Wt: 154.28 g/mol
InChI Key: WKGUAYJZYDPJLJ-SNAWJCMRSA-N
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Description

5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is an organic compound with the molecular formula C8H16OSi It is characterized by the presence of a trimethylsilyl group attached to a pent-2-en-4-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol typically involves the reaction of trimethylsilylacetylene with an appropriate aldehyde or ketone under basic conditions. One common method involves the use of a Grignard reagent, such as trimethylsilylacetylene magnesium bromide, which reacts with an aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pent-2-en-4-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trimethylsilyl)pent-2-en-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can form hydrogen bonds and interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trimethylsilyl)pent-4-yn-1-ol
  • N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
  • 4-Pentyn-1-ol,5-(trimethylsilyl)-

Uniqueness

5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is unique due to its specific structural arrangement, which combines a trimethylsilyl group with an enyne backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

(E)-5-trimethylsilylpent-2-en-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGUAYJZYDPJLJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C#C/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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